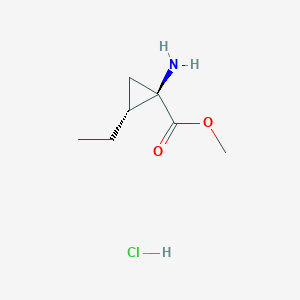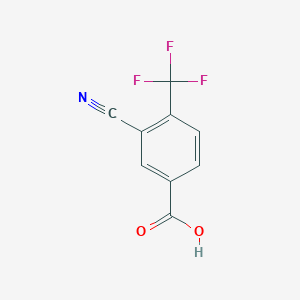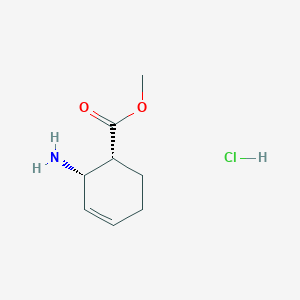
2-(difluoromethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)morpholine is a chemical compound with the molecular formula C₅H₉F₂NO. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure. The addition of the difluoromethyl group to the morpholine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications .
Mecanismo De Acción
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules . Morpholine-modified ruthenium-based agents have shown multiple antibacterial mechanisms .
Mode of Action
Morpholine-modified ruthenium-based agents have been found to destroy the bacterial membrane and induce ros production in bacteria .
Biochemical Pathways
For instance, difluoromethylornithine (DFMO), a well-known inhibitor of ornithine decarboxylase (ODC), targets the polyamine biosynthetic pathway .
Pharmacokinetics
Fluorine substitution has been extensively explored in drug research as a means of improving biological activity and enhancing chemical or metabolic stability .
Result of Action
Morpholine-modified ruthenium-based agents have shown significant anti-infective activity in vivo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)morpholine typically involves the introduction of the difluoromethyl group to the morpholine ring. One common method is the difluoromethylation of morpholine using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using a base such as potassium carbonate and a difluorocarbene precursor like chlorodifluoromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylmorpholine N-oxide.
Reduction: Reduction reactions can convert it back to morpholine or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields difluoromethylmorpholine N-oxide, while reduction can produce morpholine or other reduced derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)morpholine has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, which lacks the difluoromethyl group.
N-Methylmorpholine: A derivative with a methyl group instead of a difluoromethyl group.
2-(Trifluoromethyl)morpholine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)morpholine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it more effective in various applications compared to its analogs .
Propiedades
IUPAC Name |
2-(difluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)4-3-8-1-2-9-4/h4-5,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZYLTBLBSNUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate](/img/structure/B6616678.png)


![[2-chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride](/img/structure/B6616691.png)


